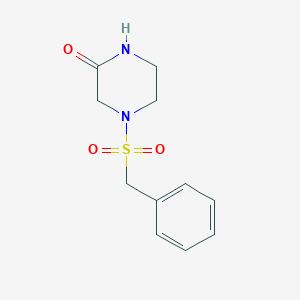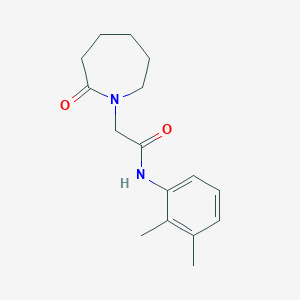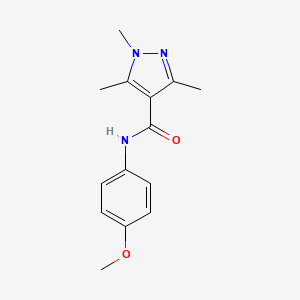![molecular formula C12H17ClN2O B7473680 1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473680.png)
1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea, commonly known as CPPU, is a synthetic plant growth regulator that belongs to the urea family. CPPU is a white crystalline solid that is soluble in water and has a molecular weight of 277.77 g/mol. CPPU is widely used in the agricultural industry to enhance the growth and development of fruits and vegetables. CPPU has been shown to increase the yield, size, and quality of crops, making it a valuable tool for farmers and growers.
作用機序
CPPU acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. CPPU binds to cytokinin receptors in the plant cell membrane, activating a signaling pathway that leads to the activation of genes involved in cell division and elongation. CPPU also promotes the transport of nutrients and water within the plant, leading to an increase in biomass and yield.
Biochemical and Physiological Effects:
CPPU has been shown to have several biochemical and physiological effects on plants. CPPU increases the activity of enzymes involved in photosynthesis, leading to an increase in the production of carbohydrates and other metabolites. CPPU also increases the levels of antioxidants in plants, protecting them from oxidative stress. CPPU has been shown to increase the levels of abscisic acid, a hormone involved in stress responses, leading to an increase in plant tolerance to abiotic stress such as drought and salinity.
実験室実験の利点と制限
CPPU has several advantages for use in lab experiments. CPPU is easy to handle, soluble in water, and has a long shelf life. CPPU is also relatively inexpensive compared to other plant growth regulators. However, CPPU has some limitations. CPPU can be toxic to some plant species, and the optimal concentration for CPPU varies depending on the plant species and growth conditions. CPPU can also have variable effects on plant growth depending on the application method and timing.
将来の方向性
There are several future directions for research on CPPU. One area of interest is the optimization of CPPU application methods and timing for different plant species and growth conditions. Another area of interest is the development of CPPU analogs with improved efficacy and selectivity. CPPU has also been shown to have potential as a tool for plant breeding and genetic engineering, and further research in this area could lead to the development of new crop varieties with improved yield and quality.
合成法
CPPU can be synthesized through a multistep process starting from 2-chlorobenzylamine. The first step involves the protection of the amine group using a suitable protecting group. The protected amine is then reacted with isobutyl isocyanate to form the corresponding urea. The protecting group is then removed to yield CPPU. The overall yield of the synthesis is moderate, and the process requires several purification steps to obtain a pure product.
科学的研究の応用
CPPU has been extensively studied for its effects on plant growth and development. CPPU has been shown to stimulate cell division, elongation, and differentiation, leading to an increase in plant biomass and yield. CPPU has been used to enhance the growth of fruits and vegetables such as grapes, kiwifruit, tomatoes, and cucumbers. CPPU has also been shown to improve the quality of fruits and vegetables by increasing their sugar content, color, and firmness.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-9(2)14-12(16)15(3)8-10-6-4-5-7-11(10)13/h4-7,9H,8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEMYEQEWNJBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N(C)CC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7473614.png)




![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7473648.png)
![3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7473653.png)
![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]benzamide](/img/structure/B7473655.png)



